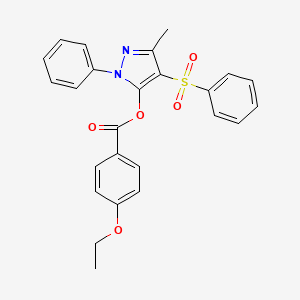

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate

Description

Properties

IUPAC Name |

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 4-ethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5S/c1-3-31-21-16-14-19(15-17-21)25(28)32-24-23(33(29,30)22-12-8-5-9-13-22)18(2)26-27(24)20-10-6-4-7-11-20/h4-17H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFQRBQEOAZNLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone (2,4-pentanedione) can react with phenylhydrazine to form 3-methyl-1-phenylpyrazole.

Esterification: The final step involves the esterification of the pyrazole derivative with 4-ethoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scaling up the use of catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the phenylsulfonyl group.

Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfide.

Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Formation of carboxylic acids or sulfonic acids.

Reduction: Formation of sulfides or alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that compounds similar to 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate exhibit potent anti-inflammatory properties. A study showed that pyrazole derivatives could significantly reduce inflammation in animal models, outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin . Molecular docking studies indicated that the compound interacts effectively with cyclooxygenase enzymes, inhibiting prostaglandin synthesis, which is crucial in the inflammatory response.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types, including breast and colon cancer . In vitro studies indicated that the compound could disrupt cell cycle progression and promote cell death through apoptotic pathways, making it a candidate for further development in cancer therapeutics.

Case Studies

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The phenylsulfonyl group could play a role in binding to active sites, while the pyrazole ring might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Position 4 Modifications

Phenylsulfonyl vs. Thiazol-2-yl Diazenyl Groups

- The diazenyl group enables conjugation, critical for color properties in disazo dyes (melting point: 212°C, yield: 82%).

- Key Difference : The thiazol-2-yl diazenyl group introduces π-conjugation, enhancing UV-Vis absorption, whereas the phenylsulfonyl group may improve steric bulk and metabolic resistance.

Phenylsulfonyl vs. Trifluoromethyl/Fluorophenyl Groups

- 4-(3-(4-Fluorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole ():

- This compound was synthesized in 39% yield, indicating challenges in introducing bulky groups.

Position 5 Modifications

4-Ethoxybenzoate vs. 2-Methoxyacetate or 2,6-Difluorobenzoate

Physicochemical and Chromatographic Behavior

Steric and Electronic Effects :

- The methyl group at position 3 in the target compound reduces hydrophobic interactions of the phenylsulfonyl group, as observed in phenylsulfonyl analogs ().

- In HPLC studies, bulky C3 substituents (e.g., methyl) decrease enantioselectivity compared to carbonyl groups, suggesting steric hindrance impacts chiral recognition.

Melting Points and Stability :

Computational and Structural Analyses

- DFT Studies : For analogs like 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, B97D and TPSSTPSS functionals provided accurate NMR shift predictions ().

- Crystallography : Tools like SHELXL () and ORTEP-III () are critical for resolving substituent effects on molecular packing and conformation.

Biological Activity

3-Methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazole family, known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The unique structural features of this compound, including the presence of a phenylsulfonyl group and an ethoxybenzoate moiety, suggest various mechanisms of action that warrant detailed exploration.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 429.5 g/mol |

| IUPAC Name | This compound |

Anti-inflammatory Properties

Research has indicated that compounds within the pyrazole class exhibit significant anti-inflammatory activity. For instance, studies have shown that derivatives similar to this compound can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. The mechanism involves competitive inhibition at the active site of COX enzymes, leading to reduced synthesis of pro-inflammatory prostaglandins .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. In vitro studies have revealed that pyrazole derivatives can inhibit the growth of various bacterial strains. The mode of action often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways. For example, compounds with similar structures have been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins. For instance, studies have shown that similar compounds can effectively reduce cell viability in breast cancer cell lines (MCF7) and induce cell cycle arrest at the G2/M phase .

Case Studies

-

Study on Anti-inflammatory Effects :

- Objective : To evaluate the anti-inflammatory activity of pyrazole derivatives.

- Method : Indomethacin was used as a standard drug for comparison.

- Results : The tested compound exhibited comparable activity to indomethacin in reducing edema in animal models.

- : This suggests potential therapeutic applications in treating inflammatory conditions.

-

Antimicrobial Efficacy Assessment :

- Objective : To assess the antimicrobial activity against common pathogens.

- Method : Disc diffusion method was employed against Staphylococcus aureus and E. coli.

- Results : The compound showed significant zones of inhibition, indicating effective antibacterial properties.

- : This supports its potential use as an antimicrobial agent.

-

Anticancer Activity Investigation :

- Objective : To determine the cytotoxic effects on breast cancer cells.

- Method : MTT assay was performed on MCF7 cell lines.

- Results : The compound induced significant apoptosis and reduced cell proliferation.

- : Highlights its potential as a chemotherapeutic agent.

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The phenylsulfonyl group may facilitate binding to specific enzymes involved in inflammatory and metabolic pathways.

- Cellular Signaling Modulation : Interaction with cellular receptors could alter signaling cascades related to inflammation and apoptosis.

- DNA Interaction : Some pyrazole derivatives exhibit intercalation with DNA, potentially leading to disruptions in replication and transcription processes in cancer cells.

Q & A

Q. What are the typical synthetic routes for 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate?

The synthesis involves multi-step protocols:

- Core formation : Condensation of substituted phenylhydrazines with β-keto esters or diketones to form the pyrazole ring.

- Sulfonylation : Introduction of the phenylsulfonyl group via nucleophilic substitution or coupling reactions.

- Esterification : Reaction of the pyrazole core with 4-ethoxybenzoyl chloride under basic conditions. Key steps include purification via column chromatography and recrystallization. Optimization of solvent polarity (e.g., DMF or THF) and temperature (80–120°C) improves yields .

Q. What spectroscopic and crystallographic techniques are used for structural characterization?

- Spectroscopy : H/C NMR (for substituent connectivity), IR (for sulfonyl S=O and ester C=O stretching), and mass spectrometry (for molecular ion confirmation).

- Crystallography : Single-crystal X-ray diffraction refined via SHELXL (for bond angles, torsion angles, and packing analysis). ORTEP-3 generates graphical representations of thermal ellipsoids .

Q. How are common impurities mitigated during synthesis?

- Byproducts : Unreacted intermediates or regioisomers are removed via silica gel chromatography (hexane/ethyl acetate gradients).

- Solvent residues : Recrystallization in ethanol or acetonitrile ensures high purity (>95%) .

Advanced Research Questions

Q. How can computational methods like DFT elucidate electronic properties?

- Wavefunction analysis : Multiwfn calculates electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions.

- Bond order analysis : Quantifies delocalization in the sulfonyl and ester groups.

- Solvent effects : COSMO-RS simulations predict solubility and reactivity in polar aprotic solvents .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

- Validation tools : SHELXL's R-factor and goodness-of-fit (GOF) metrics assess refinement accuracy.

- Dynamic effects : NMR chemical shifts may reflect solution-state conformers, while X-ray data represent static crystal packing. Molecular dynamics simulations bridge this gap .

Q. What strategies optimize the sulfonyl-containing pyrazole core's synthetic yield?

- Catalysis : Pd-catalyzed coupling (e.g., Suzuki-Miyaura) for sulfonyl group introduction.

- Protecting groups : Temporary protection of the pyrazole NH during esterification prevents side reactions.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes .

Q. How does the sulfonyl group influence reactivity in further derivatization?

- Electronic effects : The electron-withdrawing sulfonyl group decreases electron density at the pyrazole C-4 position, directing electrophilic attacks to C-5.

- Steric hindrance : The bulky phenylsulfonyl group limits access to nucleophiles, favoring regioselective modifications .

Q. How to design stability studies under varying conditions?

- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen (25–300°C).

- Hydrolytic stability : HPLC monitoring of degradation in buffer solutions (pH 1–13).

- Photostability : Exposure to UV-Vis light (300–800 nm) with periodic LC-MS analysis .

Q. What in vitro models assess biological activity of pyrazole derivatives?

Q. How to predict binding modes with target proteins?

- Molecular docking : AutoDock Vina or Schrödinger Suite for ligand-protein interaction profiling.

- MD simulations : GROMACS for stability assessment of docked complexes over 100-ns trajectories.

- Pharmacophore mapping : Identification of critical H-bond acceptors (e.g., sulfonyl oxygen) .

Methodological Notes

- Crystallography : SHELX workflows involve data collection (λ = 0.71073 Å), structure solution (Patterson methods), and refinement (anisotropic displacement parameters) .

- Computational Protocols : DFT calculations (B3LYP/6-311+G(d,p)) followed by vibrational frequency validation to confirm minima .

- Synthetic Optimization : Design-of-experiment (DoE) approaches (e.g., Taguchi methods) to evaluate solvent, catalyst, and temperature interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.